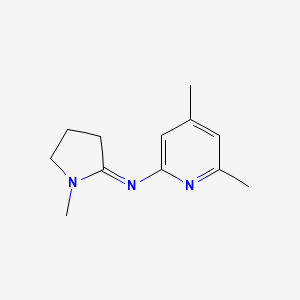
4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine is a complex organic compound that belongs to the class of pyridinamine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine typically involves multi-step organic reactions. One common approach might include the alkylation of a pyridine derivative followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a range of substituted pyridinamine derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Similar compounds to 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine might include other pyridinamine derivatives with different substituents or structural modifications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms of action.
属性
CAS 编号 |
84858-97-9 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
(E)-N-(4,6-dimethylpyridin-2-yl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C12H17N3/c1-9-7-10(2)13-11(8-9)14-12-5-4-6-15(12)3/h7-8H,4-6H2,1-3H3/b14-12+ |
InChI 键 |
JPKJPHAYXGLENF-WYMLVPIESA-N |
手性 SMILES |
CC1=CC(=NC(=C1)/N=C/2\CCCN2C)C |
规范 SMILES |
CC1=CC(=NC(=C1)N=C2CCCN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















